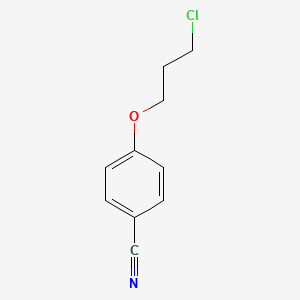

4-(3-Chloropropoxy)benzonitrile

Description

Contextualizing the Benzonitrile (B105546) Framework in Chemical Research

The benzonitrile framework, a benzene (B151609) ring substituted with a cyano group (-C≡N), is a cornerstone in the field of medicinal chemistry and materials science. The nitrile group is a powerful electron-withdrawing moiety, which significantly influences the electronic properties of the aromatic ring. nih.gov This feature can facilitate interactions such as π-π stacking with aromatic residues in biological targets like proteins. nih.gov The cyano group's presence is a key feature in numerous pharmaceuticals, where it can enhance binding affinity to target proteins, improve pharmacokinetic profiles, and even act as a reactive center for covalent inhibitors. rsc.org In fact, since 2010, the U.S. Food and Drug Administration (FDA) has consistently approved at least one new drug containing a nitrile group each year. nih.gov Beyond pharmaceuticals, benzonitrile derivatives are pivotal in creating advanced materials, including liquid crystals and organic light-emitting diodes (OLEDs), due to their unique electronic and structural properties. alfa-chemistry.com

Strategic Importance of Alkoxy- and Haloalkoxy-Substituted Benzonitriles

The strategic placement of alkoxy (-OR) and haloalkoxy (-O(CH2)n-X) groups on the benzonitrile ring introduces further layers of chemical diversity and reactivity. Alkoxy groups, being electron-donating, can modulate the electronic nature of the benzonitrile system, influencing its reactivity in various chemical transformations. acs.org They are recognized as versatile intermediates in synthetic chemistry. mdpi.com

Haloalkoxy substituents, such as the 3-chloropropoxy group in the title compound, are particularly valuable. They provide a reactive handle for nucleophilic substitution reactions, allowing for the facile introduction of a wide array of functional groups. The terminal halide can be displaced by various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This dual functionality—a stable aromatic core and a reactive aliphatic chain—makes haloalkoxy-substituted benzonitriles powerful intermediates in the synthesis of complex molecules, including those with potential biological activity. nih.gov

Overview of Synthetic Utility and Research Trajectories for 4-(3-Chloropropoxy)benzonitrile

This compound is a bifunctional molecule that serves as a versatile intermediate in organic synthesis. Its structure incorporates a p-substituted benzonitrile moiety and a reactive 3-chloropropyl ether side chain. The nitrile group can undergo various transformations, such as hydrolysis to a carboxylic acid or reduction to an amine, while the terminal chloride is susceptible to nucleophilic displacement. wikipedia.orgncert.nic.in

A common synthetic route to this compound involves the Williamson ether synthesis, where 4-cyanophenol is reacted with a dihaloalkane like 1-bromo-3-chloropropane (B140262) in the presence of a base such as potassium carbonate. prepchem.comprepchem.com This method provides a straightforward and efficient means to produce the target compound.

| Property | Value | Source |

|---|---|---|

| CAS Number | 111627-46-4 | scbt.comsigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C10H10ClNO | scbt.com |

| Molecular Weight | 195.65 g/mol | scbt.comsigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 344.3±17.0 °C at 760 mmHg | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | Typically >95% | sigmaaldrich.comsigmaaldrich.com |

The research trajectory for this compound is primarily focused on its use as a precursor for more complex molecules. The terminal chlorine atom is a prime site for reactions with various nucleophiles, including amines, thiols, and carbanions, to generate a diverse library of derivatives. These derivatives have been explored for their potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. For instance, benzonitrile compounds have shown promise as antitumor drugs. google.com The ability to readily modify the chloropropoxy chain allows for systematic structure-activity relationship (SAR) studies, a critical component of modern drug discovery. nih.gov

| Spectroscopic Technique | Key Features | Source |

|---|---|---|

| InChI | 1S/C10H10ClNO/c11-6-1-7-13-10-4-2-9(8-12)3-5-10/h2-5H,1,6-7H2 | sigmaaldrich.com |

| InChI Key | FDDVVDQBDFMXNB-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES | C1=CC(=CC=C1CC(=O)CCl)C#N | uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

4-(3-chloropropoxy)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c11-6-1-7-13-10-4-2-9(8-12)3-5-10/h2-5H,1,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDVVDQBDFMXNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OCCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 4 3 Chloropropoxy Benzonitrile

Ethereal Linkage Formation through Nucleophilic Aromatic Substitution (SNAr) Strategies

The creation of the ether bond in 4-(3-chloropropoxy)benzonitrile is accomplished via nucleophilic substitution, where an alkoxide acts as the nucleophile. The Williamson ether synthesis is the most prominent and widely applied method for this transformation. masterorganicchemistry.com

The Williamson ether synthesis is a versatile and reliable method for preparing ethers, including the target compound. masterorganicchemistry.comfrancis-press.com It proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where the deprotonated hydroxyl group of a phenol (B47542) attacks an alkyl halide, displacing the halide to form the ether linkage. masterorganicchemistry.com For this reaction to be efficient, careful selection of reactants, stoichiometry, and reaction conditions is paramount.

The standard synthesis of this compound involves the reaction between 4-cyanophenol and a suitable three-carbon alkylating agent with two different leaving groups, such as 1-bromo-3-chloropropane (B140262). prepchem.comprepchem.com The phenoxide, generated in situ from 4-cyanophenol, selectively displaces the more reactive bromide ion over the chloride ion on the alkyl chain.

A documented specific procedure involves heating a mixture of 4-cyanophenol, 1-bromo-3-chloropropane (referred to as bromochloropropane in the source), and potassium carbonate in acetone (B3395972). prepchem.com In this synthesis, a slight excess of the alkylating agent is used to ensure complete consumption of the limiting phenol reactant. prepchem.com

Table 1: Example of Reactant Stoichiometry in the Synthesis of this compound prepchem.com

| Reactant | Molar Amount (mol) | Mass (g) | Role |

|---|---|---|---|

| 4-Cyanophenol | 1.05 | 125.0 | Phenol Source (Nucleophile Precursor) |

| 1-Bromo-3-chloropropane | 1.2 | 189.0 | Alkylating Agent |

| Potassium Carbonate | 1.05 | 145.0 | Base |

The choice of base and solvent is critical for optimizing the Williamson ether synthesis. numberanalytics.com The base's function is to deprotonate the phenolic hydroxyl group of 4-cyanophenol, creating the more nucleophilic phenoxide ion required for the SN2 attack. francis-press.com For phenolic hydroxyl groups, which are more acidic than those of aliphatic alcohols, relatively weak bases like potassium carbonate (K₂CO₃) are often sufficient to facilitate the reaction. francis-press.comnih.gov

The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents such as acetone, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are generally preferred. prepchem.comnumberanalytics.com These solvents can effectively solvate the cation of the base (e.g., K⁺) without strongly solvating the phenoxide anion, thereby enhancing its nucleophilicity and promoting higher reaction yields. numberanalytics.com In one reported synthesis of this compound, acetone was used as the solvent, and the mixture was heated at reflux overnight. prepchem.com

Table 2: Influence of Base and Solvent on Williamson Ether Synthesis Yield numberanalytics.com

| Base | Solvent | General Yield (%) | Comments |

|---|---|---|---|

| Sodium Hydride (NaH) | DMF | 85 | Strong base in a polar aprotic solvent. |

| Potassium tert-Butoxide (KOtBu) | DMSO | 90 | Strong base in a polar aprotic solvent. |

| Potassium Carbonate (K₂CO₃) | Acetone | Variable | A common, milder base suitable for phenols. prepchem.com |

| Sodium Hydroxide (B78521) (NaOH) | H₂O | 40 | Weaker base in a protic solvent, generally lower yield. |

Note: Yields are general and can vary based on specific substrates and conditions.

Catalytic Enhancements in Etherification Reactions

To improve reaction efficiency, reduce reaction times, and operate under milder conditions, catalytic methods can be employed. Phase-transfer catalysis and microwave-assisted synthesis are two significant enhancements applicable to the preparation of this compound.

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., a solid or aqueous phase and an organic phase). crdeepjournal.orgptfarm.pl In the context of synthesizing this compound, the phenoxide salt may reside in a solid or aqueous phase while the alkyl halide is in an organic solvent. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) or benzyltriethylammonium chloride (TEBA), facilitates the reaction. biomedres.usresearchgate.net The catalyst transports the phenoxide anion from the solid/aqueous phase into the organic phase, where it can react with the alkyl halide. crdeepjournal.org This methodology can lead to increased yields, reduced cycle times, and the elimination of hazardous or expensive solvents. crdeepjournal.orgbiomedres.us

Table 3: Components of a Phase-Transfer Catalysis System

| Component | Example | Function |

|---|---|---|

| Organic Phase | 1-Bromo-3-chloropropane in Toluene (B28343) | Contains the electrophilic substrate. |

| Aqueous/Solid Phase | Aqueous NaOH or solid K₂CO₃ with 4-cyanophenol | Contains the nucleophile precursor and base. ptfarm.pl |

| Phase-Transfer Catalyst | Tetrabutylammonium Bromide (TBAB) | Transports the anion between phases. biomedres.us |

Microwave-assisted synthesis has emerged as a green chemistry technique that can dramatically accelerate organic reactions. wjpps.comnih.gov By using microwave irradiation, reactants are heated directly and efficiently, leading to a significant reduction in reaction times—often from hours to minutes. nih.govnih.gov This technique often results in higher product yields and increased purity compared to conventional heating methods. wjpps.com The application of microwave irradiation to the Williamson ether synthesis can provide a more rapid and efficient route to this compound, aligning with the principles of green chemistry by reducing energy consumption and potentially minimizing side reactions. nih.govresearchgate.net

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis nih.gov

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours | Minutes |

| Yield | Often lower | Often higher |

| Purity | May require more purification | Often cleaner with fewer byproducts |

| Energy Input | Slow, indirect heating | Rapid, direct heating of polar molecules |

Compound Index

Alternative and Emerging Synthetic Routes to the Chloropropoxy Benzonitrile (B105546) Scaffold

While conventional methods for producing this compound are well-documented, current research is geared towards creating more efficient and environmentally benign alternatives. These novel approaches often aim for higher yields, a reduced environmental footprint, and enhanced process safety.

Functional Group Interconversions on Pre-existing Scaffolds

An innovative strategy involves the chemical modification of molecules that already possess a substantial part of the desired final structure. This can simplify the synthetic pathway and circumvent the use of certain hazardous materials. A prime example is the conversion of a related benzonitrile derivative, such as one bearing a hydroxypropoxy group, into the target chloropropoxy compound.

A common starting material for this approach is 4-(3-hydroxypropoxy)benzonitrile. The transformation of the terminal hydroxyl group into a chloro group is a classic example of a functional group interconversion. This is typically achieved using various chlorinating agents. Thionyl chloride (SOCl₂) in an inert solvent such as dichloromethane (B109758) or toluene is a frequently used reagent for this conversion. The reaction is driven to completion by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl).

Phosphorus pentachloride (PCl₅) is another effective chlorinating agent. The selection of the specific reagent and reaction conditions, including temperature and duration, is critical for maximizing the yield of this compound while minimizing the formation of undesirable side products. Precise temperature control is essential to prevent potential side reactions, such as chlorination of the aromatic ring.

The table below provides a summary of typical conditions for this functional group interconversion.

| Precursor | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 4-(3-Hydroxypropoxy)benzonitrile | Thionyl chloride (SOCl₂) | Dichloromethane | Reflux | 2-4 | >90 |

| 4-(3-Hydroxypropoxy)benzonitrile | Phosphorus pentachloride (PCl₅) | Toluene | 80-100 | 3-5 | 85-95 |

| 4-(3-Hydroxypropoxy)benzonitrile | Triphenylphosphine/Carbon tetrachloride | Acetonitrile | Reflux | 6-8 | ~80 |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly guiding the development of synthetic routes for industrial chemicals. In the context of this compound synthesis, this involves employing less hazardous solvents, utilizing catalysts instead of stoichiometric reagents, and designing processes that generate minimal waste.

A significant green approach is the application of phase-transfer catalysis (PTC). In the Williamson ether synthesis reaction between 4-cyanophenol and 1-bromo-3-chloropropane, a phase-transfer catalyst can enable the reaction between the water-soluble phenoxide and the water-insoluble alkyl halide. This technique can obviate the need for flammable and volatile organic solvents, allowing the use of water or a biphasic system instead. Catalysts like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (BTEAC) are effective in promoting this reaction under milder conditions, often resulting in high yields and selectivity.

Another green strategy is the use of alternative energy sources to drive the reaction. Microwave-assisted synthesis has become a powerful tool for accelerating organic reactions. For the synthesis of this compound, microwave irradiation can dramatically reduce reaction times from hours to minutes when compared to conventional heating methods. This rapid and uniform heating can also lead to cleaner reactions with fewer byproducts.

The development of one-pot syntheses also aligns with green chemistry principles by decreasing the number of work-up and purification steps, which in turn minimizes solvent usage and waste generation. A one-pot procedure might involve the in-situ formation of the 4-cyanophenoxide, followed by the direct addition of 1-bromo-3-chloropropane and a phase-transfer catalyst, all within a single reaction vessel.

| Green Chemistry Approach | Key Features | Advantages |

| Phase-Transfer Catalysis (PTC) | Employs a catalyst to facilitate reactions between immiscible reactants. | Reduces the need for organic solvents, allows for milder reaction conditions, and achieves high yields. |

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat the reaction mixture. | Significantly shortens reaction times, improves energy efficiency, and can lead to cleaner reactions. |

| One-Pot Synthesis | Conducts multiple reaction steps in a single reactor without isolating intermediates. | Decreases solvent consumption, generates less waste, and enhances overall process efficiency. |

Scale-Up Considerations and Process Intensification in Synthesis

Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production introduces several challenges. Process intensification, which seeks to create smaller, cleaner, and more energy-efficient manufacturing processes, is crucial for overcoming these hurdles.

For the Williamson ether synthesis route, effective mixing and heat transfer are critical on a large scale. The reaction is often exothermic, and localized overheating can result in side reactions and a decrease in product quality. The use of continuous flow reactors instead of traditional batch reactors can offer substantial benefits. Flow reactors provide superior heat and mass transfer, which allows for better control over reaction parameters, thereby improving safety and product consistency.

The choice of base is another key consideration for scale-up. While strong bases like sodium hydride are effective in the laboratory, their use on an industrial scale can be hazardous. A more practical and safer alternative for large-scale production is the use of weaker, less hazardous bases such as potassium carbonate, often in combination with a phase-transfer catalyst.

Solvent selection and recovery are also of paramount importance. From both an economic and environmental standpoint, it is essential to use the minimum amount of solvent required and to implement efficient solvent recycling systems. The choice of solvents with higher boiling points and lower volatility can reduce emissions and enhance workplace safety.

Process Analytical Technology (PAT) is instrumental in process intensification. By implementing real-time monitoring of critical process parameters such as temperature, pressure, and reactant concentration, manufacturers can ensure that the reaction proceeds optimally. This leads to higher yields, improved product quality, and a reduction in batch failures. Techniques like Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy can be integrated into the production line for in-situ reaction monitoring.

Finally, the purification of the final product on a large scale necessitates efficient methodologies. Crystallization is a common technique for purifying this compound. The selection of the appropriate crystallization solvent and the precise control of cooling rates are vital for obtaining a product with high purity and the desired crystal morphology.

| Scale-Up/Process Intensification Strategy | Key Considerations | Benefits |

| Continuous Flow Reactors | Reactor design, flow rates, residence time. | Improved heat and mass transfer, enhanced safety, better process control, and consistent product quality. |

| Safer Reagent Selection | Use of less hazardous bases (e.g., K₂CO₃) and catalysts. | Reduced risk of accidents and an improved environmental profile. |

| Solvent Management | Minimization of solvent use and implementation of recycling systems. | Reduced operational costs and a lower environmental impact. |

| Process Analytical Technology (PAT) | Real-time monitoring of reaction parameters. | Improved process understanding and control, leading to higher yields and consistent quality. |

| Efficient Purification | Optimization of crystallization processes. | Attainment of high product purity and desired physical properties. |

Chemical Reactivity and Transformation Profiles of 4 3 Chloropropoxy Benzonitrile

Reactivity of the Chloropropyl Moiety

The terminal chlorine atom on the propoxy chain is a primary alkyl halide, making it a prime electrophilic site for nucleophilic substitution reactions. This reactivity is the cornerstone for introducing a wide variety of functional groups.

The carbon-chlorine bond in the chloropropyl group is susceptible to attack by a range of heteroatom nucleophiles, typically via an SN2 mechanism. These reactions are fundamental for creating new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

The displacement of the chloride ion by nitrogen-based nucleophiles is a common strategy to synthesize various derivatives. For instance, reaction with morpholine (B109124) is used to produce compounds like 4-methoxy-3-(3-morpholinopropoxy)benzonitrile. This reaction is typically carried out by heating the starting materials in the presence of a base such as potassium carbonate in a suitable solvent like N,N-dimethylformamide (DMF). google.com A similar process is employed for the synthesis of 4-methoxy-3-[3-(4-morpholinyl)propoxy]benzonitrile, where N-(3-chloropropyl)morpholine reacts with a substituted benzonitrile (B105546). google.comclockss.org

The synthesis of other nitrogenous derivatives follows similar principles. Primary and secondary amines can be used to generate the corresponding aminopropoxy derivatives. Another important transformation is the reaction with sodium azide (B81097) to produce an azido (B1232118) derivative, such as 3-(3'-azidopropyl)-3,4-dihydronaphthalen-2(1H)-one from its corresponding chloride. orgsyn.org This azide can then be further transformed, for example, through reduction to a primary amine or via cycloaddition reactions.

Table 1: Synthesis of Nitrogen-Containing Derivatives

| Nucleophile | Reagents & Conditions | Product Type |

|---|---|---|

| Morpholine | K₂CO₃, DMF, ~85°C google.com | Morpholine derivative |

| Substituted Anilines | One-pot reaction with formamidine (B1211174) intermediates researchgate.net | Anilinoquinazoline derivative |

| Sodium Azide | NaI, NaN₃, DMF, 60°C orgsyn.org | Azide derivative |

The synthesis of 4-(3-chloropropoxy)benzonitrile itself is an example of an etherification reaction, specifically a Williamson ether synthesis, where 4-cyanophenol is treated with a haloalkane (1-bromo-3-chloropropane) in the presence of a base like potassium carbonate. prepchem.com Following the same principle, the chloropropyl group can react with other alcohols or phenols (alkoxides/phenoxides) to form more complex ethers.

Thioethers can be synthesized through the reaction of the alkyl chloride with a thiol or a thiolate salt. researchgate.net These reactions are efficient methods for forming carbon-sulfur bonds. sioc-journal.cn To circumvent the use of volatile and malodorous thiols, reagents like thiourea (B124793) can be employed as a sulfur source. researchgate.net The general method involves the SN2 displacement of the chloride by a sulfur nucleophile. sioc-journal.cn

Table 2: Synthesis of Oxygen- and Sulfur-Containing Derivatives

| Nucleophile Type | General Reagents & Conditions | Product Type |

|---|---|---|

| Alkoxide/Phenoxide | NaH or K₂CO₃ in solvent (e.g., Acetone (B3395972), DMF) prepchem.com | Ether |

| Thiol/Thiolate | Base (e.g., NaH, K₂CO₃) or direct use of thiolate salt researchgate.netsioc-journal.cn | Thioether |

| Thiourea (Thiol equivalent) | Base-mediated reaction researchgate.net | Thioether |

The three-carbon chain separating the ether oxygen and the terminal chlorine provides a scaffold for intramolecular cyclization. For instance, if the benzonitrile group is hydrolyzed to a carboxylic acid, subsequent intramolecular O-alkylation could potentially lead to the formation of a chromane-2-carboxylic acid derivative. Prodrug strategies often utilize such facile intramolecular cyclization reactions. nih.gov More complex cyclizations, such as intramolecular (4+3) cycloadditions, can be designed to form polycyclic systems like perhydroazulenes, highlighting the versatility of tethers in directing ring formation. chemrxiv.org Furthermore, transition-metal-free dehydrogenative cyclization via C(sp³)–H activation of ethers and thioethers presents a modern approach to forming heterocyclic structures like 4H-benzo[d] clockss.orgresearchgate.netdioxin-4-ones. organic-chemistry.org

While less common than substitution, the alkyl halide can undergo reduction. Reductive dehalogenation would replace the chlorine atom with a hydrogen, yielding 4-(propoxy)benzonitrile. This can be achieved using various reducing agents, such as metal hydrides or catalytic hydrogenation.

Oxidation of the terminal carbon is another possibility, though it typically requires a two-step process involving substitution to a more easily oxidized group (like an alcohol or an azide) followed by oxidation. For example, displacement of chloride by a suitable oxygen nucleophile to form an alcohol, followed by oxidation, could yield 4-(3-oxopropyl)benzonitrile. chemicalbook.com

Nucleophilic Substitution Reactions with Various Heteroatom Nucleophiles

Reactivity of the Benzonitrile Functional Group

The benzonitrile group is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions. libretexts.org

The nitrile carbon is electrophilic and can be attacked by nucleophiles. libretexts.org One of the most common reactions is hydrolysis to a carboxylic acid, which typically proceeds through a benzamide (B126) intermediate. libretexts.orgyoutube.com This can be achieved under either acidic (e.g., H₂SO₄, heat) or basic (e.g., NaOH, heat) conditions. youtube.comcore.ac.ukinfinitylearn.com The selective synthesis of the intermediate amide is also possible under controlled conditions. core.ac.uk

Reduction of the nitrile group provides a route to primary amines. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is commonly used to convert the nitrile to a benzylamine, specifically yielding [3-(4-aminomethyl-phenoxy)-propyl]-chloride. libretexts.orgresearchgate.net

The nitrile group can also participate in cycloaddition reactions. A notable example is the [3+2] cycloaddition with azides (e.g., sodium azide) to form tetrazole rings, a reaction often catalyzed by metal salts. researchgate.net This transformation is significant in medicinal chemistry as the tetrazole ring is a common bioisostere for a carboxylic acid group.

Table 3: Transformations of the Benzonitrile Functional Group

| Reaction Type | Reagents & Conditions | Product Type |

|---|---|---|

| Hydrolysis (complete) | H₂SO₄ or NaOH, heat youtube.cominfinitylearn.com | Carboxylic Acid |

| Hydrolysis (partial) | NaOH, EtOH/H₂O, 90°C core.ac.uk | Amide |

| Reduction | LiAlH₄ in THF researchgate.net | Primary Amine |

| [3+2] Cycloaddition | NaN₃, catalyst researchgate.net | Tetrazole |

Nitrile Hydrolysis and Derivatives (e.g., Amides, Carboxylic Acids)

The nitrile group of this compound is a versatile functional group that can undergo hydrolysis to yield valuable derivatives such as amides and carboxylic acids. The course of the reaction is highly dependent on the reaction conditions, particularly the pH and temperature.

The hydrolysis of nitriles is understood to proceed in a stepwise manner, with the initial formation of an amide intermediate. ajgreenchem.com This amide can then be further hydrolyzed to the corresponding carboxylic acid. In practice, the reaction between a nitrile and water is exceedingly slow and requires either acidic or alkaline catalysis and elevated temperatures to proceed at a practical rate. ajgreenchem.combaranlab.org

Acid-Catalyzed Hydrolysis:

Under acidic conditions, such as heating with aqueous hydrochloric or sulfuric acid, the nitrile is first protonated, which increases its electrophilicity and facilitates the nucleophilic attack by water. researchgate.net The reaction typically proceeds through the amide intermediate, 4-(3-chloropropoxy)benzamide, to the final carboxylic acid, 4-(3-chloropropoxy)benzoic acid. ajgreenchem.com Isolating the amide intermediate can be challenging under acidic conditions because the hydrolysis of the amide is generally faster than the hydrolysis of the nitrile. unblog.fr

Base-Catalyzed Hydrolysis:

In the presence of a strong base like sodium hydroxide (B78521), the nitrile is heated under reflux. The hydroxide ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile. This process initially forms the corresponding amide. With prolonged heating, the amide is further hydrolyzed to the carboxylate salt, in this case, sodium 4-(3-chloropropoxy)benzoate. ajgreenchem.com Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. It is sometimes possible to isolate the amide intermediate by using milder reaction conditions, such as a lower temperature. sci-hub.st

Table 1: Hydrolysis Products of this compound

| Starting Material | Reagents and Conditions | Major Product(s) |

| This compound | Dilute H₂SO₄ or HCl, heat | 4-(3-Chloropropoxy)benzoic acid, Ammonium (B1175870) salt |

| This compound | 1. NaOH(aq), heat; 2. H₃O⁺ | 4-(3-Chloropropoxy)benzoic acid, Ammonia |

| This compound | H₂O₂, base (e.g., K₂CO₃) | 4-(3-Chloropropoxy)benzamide |

Reductions to Amines and Aldehydes

The nitrile functionality of this compound can be reduced to form either a primary amine or an aldehyde, depending on the choice of reducing agent and reaction conditions.

Reduction to Amines:

Powerful reducing agents like lithium aluminum hydride (LAH) are capable of completely reducing the nitrile group to a primary amine. The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. Typically, the reaction is carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to yield 4-(3-chloropropoxy)benzylamine. Other reagents, such as catalytic hydrogenation (e.g., H₂ over a metal catalyst like Raney nickel or palladium) or other hydride reagents like borane (B79455) (BH₃), can also be employed for this transformation. organic-chemistry.org

Reduction to Aldehydes:

The reduction of the nitrile can be stopped at the aldehyde stage by using a less reactive hydride reagent and carefully controlling the reaction conditions. Diisobutylaluminum hydride (DIBAL-H) is a common reagent for this partial reduction. The reaction is typically performed at low temperatures (e.g., -78 °C) in a non-polar solvent like toluene (B28343). DIBAL-H adds one equivalent of hydride to the nitrile, forming an imine-aluminum complex. Subsequent hydrolysis of this intermediate in an acidic workup liberates the aldehyde, 4-(3-chloropropoxy)benzaldehyde. wikipedia.org

Table 2: Reduction Products of this compound

| Starting Material | Reagents and Conditions | Major Product |

| This compound | 1. LiAlH₄, Et₂O or THF; 2. H₂O | 4-(3-Chloropropoxy)benzylamine |

| This compound | H₂, Raney Ni or Pd/C, pressure | 4-(3-Chloropropoxy)benzylamine |

| This compound | 1. DIBAL-H, Toluene, -78 °C; 2. H₃O⁺ | 4-(3-Chloropropoxy)benzaldehyde |

[3+2] Cycloaddition Reactions (e.g., Tetrazole Formation)

The nitrile group in this compound can participate in [3+2] cycloaddition reactions with 1,3-dipolar species. A prominent example is the reaction with azides to form tetrazole rings, a class of heterocycles with significant applications in medicinal chemistry. nih.gov

The synthesis of 5-(4-(3-chloropropoxy)phenyl)-1H-tetrazole can be achieved through the reaction of this compound with an azide source, most commonly sodium azide (NaN₃). This reaction, often referred to as a "click reaction," typically requires a catalyst and elevated temperatures to proceed efficiently. Various catalysts have been developed for this transformation, including zinc salts, copper catalysts, and cobalt complexes. nih.govcbijournal.com The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). ajgreenchem.comnih.gov The mechanism involves the coordination of the catalyst to the nitrile, which activates it towards nucleophilic attack by the azide ion, followed by cyclization and protonation to yield the tetrazole ring.

Table 3: [3+2] Cycloaddition of Substituted Benzonitriles with Sodium Azide

| Benzonitrile Reactant | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzonitrile | Co(II) complex | DMSO | 110 | 12 | 93 nih.gov |

| 4-Methylbenzonitrile | SO₃H-carbon | DMF | 100 | 6 | 95 ajgreenchem.com |

| 4-Methoxybenzonitrile | SO₃H-carbon | DMF | 100 | 6 | 94 ajgreenchem.com |

| 4-Chlorobenzonitrile | Cu-powder/CuSO₄ | DMF | 123 | 17 | 82 cbijournal.com |

Reactivity of the Aromatic Ring

Electrophilic Aromatic Substitution Patterns (e.g., Nitration of substituted benzonitriles)

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution. The regiochemical outcome of such reactions is dictated by the directing effects of the two substituents: the 4-(3-chloropropoxy) group and the 1-cyano group.

The alkoxy group (-OR) is an activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the nitrile group (-CN) is a deactivating group and a meta-director because of its electron-withdrawing nature through both induction and resonance.

In cases of competing directing effects, the more strongly activating group generally controls the position of substitution. The alkoxy group is a powerful activator, while the nitrile group is a moderate deactivator. Therefore, electrophilic substitution on this compound is expected to occur at the positions ortho to the activating chloropropoxy group, which are positions 3 and 5.

For instance, the nitration of this compound, typically carried out with a mixture of nitric acid and sulfuric acid, would be expected to yield primarily 4-(3-chloropropoxy)-3-nitrobenzonitrile. uwindsor.ca The steric bulk of the chloropropoxy group might slightly influence the ratio of substitution at the two equivalent ortho positions, but this effect is generally minor for alkoxy groups. Studies on the nitration of similarly substituted compounds, like 4-alkoxybenzonitriles, confirm that substitution occurs ortho to the activating alkoxy group. nih.govdergipark.org.tr

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 4-(3-Chloropropoxy)-3-nitrobenzonitrile |

| Halogenation | Br₂, FeBr₃ | 3-Bromo-4-(3-chloropropoxy)benzonitrile |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Acyl-4-(3-chloropropoxy)benzonitrile |

Metalation and Cross-Coupling Reactions

The functional groups on this compound also influence its reactivity in metal-mediated reactions.

Directed ortho-Metalation (DoM):

The oxygen atom of the chloropropoxy group can act as a directing metalation group (DMG). wikipedia.org In the presence of a strong organolithium base, such as n-butyllithium or sec-butyllithium, the lithium cation can coordinate to the ether oxygen. baranlab.org This coordination directs the deprotonation to the adjacent ortho position on the aromatic ring (C-3 or C-5). unblog.fruwindsor.ca The resulting aryllithium intermediate can then be trapped by various electrophiles (e.g., CO₂, I₂, aldehydes) to introduce a new substituent specifically at the position ortho to the alkoxy group. This provides a powerful method for regioselective functionalization that is complementary to electrophilic substitution.

Cross-Coupling Reactions:

While this compound itself does not possess a suitable leaving group directly on the aromatic ring for standard cross-coupling reactions, it can be modified to participate in such transformations. For example, if a halogen (e.g., bromine or iodine) were introduced onto the aromatic ring, perhaps via a directed metalation-halogenation sequence, the resulting halo-substituted derivative could undergo palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. wikipedia.org A Suzuki coupling of a hypothetical 3-bromo-4-(3-chloropropoxy)benzonitrile with a boronic acid would enable the formation of a new carbon-carbon bond at the 3-position, leading to the synthesis of complex biaryl structures. organic-chemistry.orgnih.gov The chloroalkyl chain itself offers another site for potential cross-coupling reactions, although this typically requires different catalytic systems than those used for aryl halides.

Role As a Versatile Synthetic Intermediate in Complex Molecular Architectures

A Precursor in the Synthesis of Heterocyclic Compounds

The dual reactivity of 4-(3-Chloropropoxy)benzonitrile provides a strategic advantage in the assembly of heterocyclic rings, which are core structures in many biologically active molecules and functional materials.

Crafting Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry due to their prevalence in natural products and pharmaceuticals. sigmaaldrich.com General methodologies for creating these structures often involve cyclization reactions where key bonds are formed to construct the heterocyclic ring.

While direct, specific examples of the use of this compound in the synthesis of quinazolines, benzotriazines, and pyrazoles are not extensively detailed in readily available literature, its structural motifs are present in related synthetic pathways. For instance, the synthesis of quinazolinone derivatives can involve intermediates with a chloropropyl side chain. nih.gov In one example, 2-(3-chloropropyl)-6-nitro-quinazolin-4(3H)-one was synthesized from the corresponding benzoxazinone, showcasing the incorporation of a chloropropyl group into a quinazolinone core. nih.gov

The general synthesis of quinazolines can be achieved through various methods, including the reaction of 2-aminobenzonitriles with other reagents. nih.govnih.gov Similarly, benzotriazines can be synthesized from precursors like 1-azido-2-[isocyano(p-tosyl)methyl]benzenes under basic conditions. nih.govnih.govorganic-chemistry.org The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) derivatives or through multicomponent reactions. nih.govresearchgate.netkit.edu The reactive nature of the chloropropyl group in this compound allows for its potential use as a precursor to these and other nitrogen-containing heterocyclic systems through nucleophilic substitution reactions followed by cyclization.

Building Oxygen- and Sulfur-Containing Heterocycles

The construction of oxygen- and sulfur-containing heterocycles is another area where versatile building blocks are crucial. nih.govclockss.orgresearchgate.netutexas.eduorganic-chemistry.org While direct synthetic applications of this compound in this context are not prominently reported, the principles of heterocyclic synthesis suggest its potential utility. The chloropropyl group can react with oxygen or sulfur nucleophiles to form ether or thioether linkages, which can then be incorporated into a heterocyclic ring through subsequent reactions. General strategies for synthesizing these types of heterocycles often involve cycloaddition reactions or the functionalization of existing ring systems. clockss.orgresearchgate.net

A Tool for Advanced Pharmaceutical Scaffolds and Ligands

The development of novel pharmaceutical agents relies heavily on the ability to create diverse and complex molecular scaffolds that can interact with biological targets. researchgate.netnih.gov

Designing and Synthesizing Receptor Ligand Frameworks

The structural components of this compound make it an intriguing starting point for the design of receptor ligands. The benzonitrile (B105546) moiety can act as a key pharmacophore or be transformed into other functional groups that can interact with receptor binding sites. The flexible three-carbon linker of the propoxy chain allows for the positioning of other functional groups in a way that can optimize binding to a target receptor. Although specific examples of receptor ligands directly synthesized from this compound are not widely documented, the synthesis of related compounds, such as N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles with potential anti-glioma activity, highlights the utility of similar structural motifs in creating biologically active molecules. nih.gov

Enabling Scaffold Diversity for Medicinal Chemistry

The generation of a wide variety of molecular structures, known as scaffold diversity, is a key strategy in medicinal chemistry to explore new areas of chemical space and identify novel drug candidates. nih.govnih.gov The reactivity of both the chloroalkyl chain and the nitrile group of this compound allows for its use in creating a range of derivatives. The chlorine atom can be displaced by various nucleophiles, such as amines, alcohols, and thiols, to introduce a wide array of functional groups. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form different heterocyclic rings. This versatility allows chemists to systematically modify the structure of the molecule and generate libraries of related compounds for biological screening.

Potential in Materials Science Research

While the primary applications of this compound appear to be in the realm of organic and medicinal chemistry, its structural features suggest potential uses in materials science. Benzonitrile derivatives are known to be used in the synthesis of materials like persistent room-temperature phosphorescent dyes. ossila.com The presence of the nitrile group and the potential for polymerization or incorporation into larger structures through the chloropropyl chain could make it a candidate for the development of novel polymers or liquid crystals. However, specific research detailing the use of this compound in materials science is not yet prominent in the literature.

Precursors for Polymer Synthesis

The bifunctionality of this compound makes it a significant monomer for synthesizing specialty polymers, particularly poly(ether imide)s (PEIs). researchgate.netmurraystate.edu The flexible ether linkage derived from the chloropropoxy chain can be incorporated into the polymer backbone to enhance properties such as solubility and processability, which are often challenges with rigid aromatic polymers. murraystate.edu

The synthesis of polyethers can be achieved via nucleophilic displacement of the chlorine atom. This reaction allows the 4-(cyanophenoxy)propyl unit to be linked together or to other monomers, forming the repeating units of a polymer chain. The nitrile group can either be retained in the final polymer, contributing to its thermal and chemical properties, or it can be chemically modified in subsequent steps. For instance, the synthesis of certain PEIs involves the reaction of bisphenoxides with nitro-substituted phthalimides, where the ether linkage is fundamental to the polymer structure. researchgate.net While not a direct reactant in this specific example, this compound represents a class of ether-linked precursors that are crucial for creating such high-performance polymers. researchgate.netmurraystate.edu

Table 1: Research Findings on Precursors for Poly(ether imide)s

| Precursor Type | Polymerization Method | Key Polymer Property | Relevant Research |

|---|---|---|---|

| Ether-linked bisphenols | Nucleophilic displacement polymerization | Improved processability and solubility | researchgate.net |

| Dianhydrides with ether linkages | Polyaddition with diamines | Enhanced thermal stability | murraystate.eduresearchgate.net |

Components in Liquid Crystal Research and Optoelectronic Materials

In the field of liquid crystals and optoelectronics, molecules are required to have specific structural characteristics, typically a rigid core coupled with a flexible terminal chain. alfa-chemistry.com this compound fits this profile perfectly. The benzonitrile unit provides a rigid, polar core, while the chloropropoxy group acts as a flexible tail.

The cyano (C≡N) group is particularly important; its strong dipole moment is crucial for the dielectric anisotropy that allows the molecules to align under an applied electric field, which is the fundamental principle behind the operation of many liquid crystal displays (LCDs). alfa-chemistry.com Compounds like 4-tert-butylbenzonitrile (B1266226) and 4-(4'-propylcyclohexyl)benzonitrile are well-known components in liquid crystal mixtures, underscoring the importance of the cyanophenyl moiety. alfa-chemistry.comchemicalbook.com

Furthermore, the terminal chloro group on this compound serves as a reactive handle. This allows for further chemical modification, such as linking two cyanobiphenyl units together to create dimeric liquid crystals or attaching the molecule to a polymer backbone to form liquid crystal polymers. These more complex structures can exhibit advanced mesophases and are of great interest for next-generation displays and optoelectronic devices like optical switches and data storage systems. The inherent polarity and structural anisotropy that make it suitable for liquid crystals are also desirable properties for materials used in non-linear optics.

Table 2: Properties of Related Benzonitrile Compounds in Liquid Crystal Research

| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Key Feature for LC Application |

|---|---|---|---|

| 4-tert-Butylbenzonitrile | 4210-32-6 | 159.23 | Rigid core with flexible alkyl group. chemicalbook.com |

| 4-(4'-Propylcyclohexyl)benzonitrile | 313552-83-9 | 227.34 | Contains a cyclohexyl ring for mesophase stability. alfa-chemistry.com |

| 4-Cyanobenzyl Chloride | 874-86-2 | 151.59 | Reactive benzyl (B1604629) chloride for further synthesis. nih.gov |

Advanced Methodologies and Catalytic Approaches in 4 3 Chloropropoxy Benzonitrile Transformations

Transition-Metal Catalysis in Derivatization Reactions

Transition-metal catalysis stands as a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of 4-(3-chloropropoxy)benzonitrile, these methods are pivotal for elaborating its structure.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. While specific examples detailing the direct use of this compound in these reactions are not extensively documented in publicly available literature, the principles of several named reactions are directly applicable to its structure. The presence of a chlorine atom, albeit on an alkyl chain, and the aromatic ring offer potential handles for various coupling strategies.

For instance, the Heck reaction, which couples an unsaturated halide with an alkene, could potentially be adapted. wikipedia.orgorganic-chemistry.orgillinois.edulibretexts.orgnih.gov Similarly, the Sonogashira coupling, which joins terminal alkynes with aryl or vinyl halides, offers a pathway to introduce alkynyl functionalities. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds from aryl halides. wikipedia.orgchemeurope.comorganic-chemistry.orgnih.govnih.gov Furthermore, the Suzuki coupling provides a versatile method for creating carbon-carbon bonds between an organoboron compound and a halide. rsc.orgnih.govcommonorganicchemistry.comresearchgate.net

These reactions typically employ a palladium catalyst, often in combination with a phosphine (B1218219) ligand, and a base. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity.

Table 1: Overview of Potentially Applicable Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Reactants | Potential Product from this compound |

| Heck Reaction | Alkene, Base | 4-(3-(alkenyl)propoxy)benzonitrile |

| Sonogashira Coupling | Terminal Alkyne, Base, Copper co-catalyst | 4-(3-(alkynyl)propoxy)benzonitrile |

| Buchwald-Hartwig Amination | Amine, Base | 4-(3-(amino)propoxy)benzonitrile |

| Suzuki Coupling | Organoboron compound, Base | 4-(3-(aryl/vinyl)propoxy)benzonitrile |

Copper-Catalyzed Transformations

Copper-catalyzed reactions have emerged as a cost-effective and versatile alternative to palladium-based methods for certain transformations. One of the most prominent examples is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govwikipedia.orgcreative-biolabs.comnih.govrsc.org This reaction allows for the efficient and highly regioselective synthesis of 1,2,3-triazoles from azides and terminal alkynes.

In the context of this compound, the chloro group can be converted to an azide (B81097) via nucleophilic substitution. The resulting azido-functionalized benzonitrile (B105546) can then be reacted with a variety of terminal alkynes in the presence of a copper(I) catalyst to yield a diverse library of triazole-containing derivatives.

Table 2: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Azide Precursor | Alkyne | Catalyst System | Product |

| 4-(3-Azidopropoxy)benzonitrile | Phenylacetylene | Cu(I) salt (e.g., CuI) | 1-(3-(4-cyanophenoxy)propyl)-4-phenyl-1H-1,2,3-triazole |

| 4-(3-Azidopropoxy)benzonitrile | Propargyl alcohol | Cu(I) salt, base | (1-(3-(4-cyanophenoxy)propyl)-1H-1,2,3-triazol-4-yl)methanol |

Organocatalysis and Biocatalysis for Selective Conversions

In recent years, organocatalysis and biocatalysis have gained prominence as powerful strategies for selective and sustainable chemical transformations.

Organocatalysis, the use of small organic molecules as catalysts, offers a metal-free approach to a wide range of reactions. beilstein-journals.orgresearchgate.netnih.gov For this compound, organocatalysts could be employed for various transformations, such as asymmetric substitutions on the propyl chain or modifications of the benzonitrile group.

Biocatalysis, which utilizes enzymes or whole microorganisms, is renowned for its high selectivity and mild reaction conditions. A key potential application for this compound is the enzymatic hydrolysis of the nitrile group to either an amide or a carboxylic acid. nih.gov Nitrilase enzymes, in particular, are known to catalyze this transformation with high efficiency and selectivity.

Flow Chemistry and Continuous Processing Applications

Flow chemistry, or continuous processing, has emerged as a transformative technology in chemical synthesis, offering advantages in terms of safety, scalability, and efficiency. nih.govnih.gov The synthesis and derivatization of this compound can benefit significantly from this approach. The synthesis of the parent compound itself, which involves the reaction of 4-cyanophenol with 1-bromo-3-chloropropane (B140262), is amenable to a continuous flow setup, allowing for better control over reaction parameters and potentially higher yields. prepchem.com

Furthermore, subsequent derivatization reactions, such as the catalytic transformations discussed above, can be integrated into a continuous flow system. This allows for the telescoping of reaction steps, minimizing the need for isolation and purification of intermediates and enabling a more streamlined and automated synthesis of complex target molecules. nih.gov

Photochemical and Electrochemical Approaches

Photochemical and electrochemical methods offer unique and powerful ways to activate and transform molecules, often under mild conditions and with high selectivity.

Photochemical reactions, initiated by the absorption of light, can be used to promote a variety of transformations. nih.govresearchgate.netresearchgate.net For this compound, photochemical derivatization could involve reactions such as cycloadditions or substitutions on the aromatic ring.

Electrochemical synthesis, which uses an electric current to drive chemical reactions, provides a reagent-free method for oxidation and reduction processes. nih.gov The nitrile group of this compound could potentially be reduced electrochemically to an amine, offering a green alternative to traditional chemical reducing agents.

Computational and Mechanistic Investigations of 4 3 Chloropropoxy Benzonitrile and Its Reactions

Quantum Chemical Calculations on Reaction Mechanisms

Quantum chemical calculations serve as a powerful tool for investigating the intricate details of chemical reactions at the molecular level. rsc.org These computational methods allow for the analysis of reaction mechanisms, estimation of reaction pathways, and determination of transition state energies, providing predictive insights that can guide experimental work. rsc.orgnih.gov For 4-(3-Chloropropoxy)benzonitrile, such calculations are essential for understanding its reactivity, particularly the interplay between the chloropropoxy chain and the benzonitrile (B105546) moiety.

Transition State Analysis and Reaction Pathway Elucidation

Transition state analysis is a cornerstone of computational chemistry, aiming to identify the highest energy point along a reaction coordinate, known as the transition state. The structure and energy of this transient species dictate the kinetic feasibility of a reaction. Methods like Density Functional Theory (DFT) can be employed to locate transition states for reactions involving this compound, such as nucleophilic substitution at the chloropropyl chain or reactions involving the nitrile group. nih.gov

Elucidating the reaction pathway involves mapping the potential energy surface connecting reactants, transition states, intermediates, and products. chemrxiv.org Techniques such as the Artificial Force-Induced Reaction (AFIR) method can systematically explore reaction pathways, which would be invaluable for predicting potential side reactions or designing novel transformations of this compound. nih.gov For instance, in a substitution reaction where the chlorine atom is replaced by a nucleophile, transition state analysis would reveal the geometry of the activated complex and the energy barrier that must be overcome.

Energy Profiles of Key Transformations

The energy profile of a reaction provides a quantitative depiction of the energy changes that occur as reactants are converted into products. By calculating the relative energies of all stationary points (reactants, intermediates, transition states, and products), a comprehensive understanding of the reaction's thermodynamics and kinetics can be achieved. rsc.org

Below is a hypothetical energy profile for a nucleophilic substitution reaction of this compound.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants (this compound + Nu⁻) | Starting Materials | 0.0 |

| Transition State | Activated Complex | +22.5 |

| Products (4-(3-Nu-propoxy)benzonitrile + Cl⁻) | Final Products | -15.0 |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical determinants of its physical properties and chemical reactivity. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the possible shapes a molecule can adopt and its dynamic behavior over time. nih.gov

Ligand-Receptor Interaction Modeling of Derived Scaffolds

Scaffolds derived from this compound are of interest in medicinal chemistry. Molecular dynamics simulations are particularly useful for studying how these molecules might interact with biological targets like enzymes or receptors. nih.gov After docking a potential drug candidate into the active site of a protein, MD simulations can model the dynamic behavior of the ligand-receptor complex over time. nih.gov

These simulations provide insights into the stability of the binding pose, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the conformational changes that may occur in both the ligand and the receptor upon binding. nih.gov This detailed understanding of the interaction at an atomic level is crucial for the rational design of more potent and selective inhibitors or agonists.

Structure-Reactivity Relationships and Predictive Modeling

Predicting the reactivity of a chemical compound without performing extensive experiments is a major goal in modern chemistry. Quantitative Structure-Reactivity Relationships (QSRRs) are mathematical models that correlate a molecule's structural or physicochemical properties with its chemical reactivity. researchgate.netchemrxiv.org

Recent advances have focused on data-driven workflows that use structural information alone to predict reactivity parameters, enabling rapid, real-time predictions. chemrxiv.orgnih.gov Such models can be built using multivariate linear regression or more advanced machine learning techniques. rsc.orgchemrxiv.org For this compound, a QSRR model could predict its reactivity towards a range of nucleophiles or its susceptibility to electrophilic aromatic substitution on the benzene (B151609) ring.

The process involves two main steps: first, a model is trained to predict quantum mechanical properties from easily calculated structural descriptors. Second, another model links these predicted quantum properties to experimentally determined reactivity parameters. chemrxiv.org This approach bypasses the need for computationally expensive quantum chemical calculations for every new compound. nih.gov

The table below illustrates the types of descriptors that could be used in a QSRR model for predicting the reactivity of substituted benzonitrile derivatives.

| Descriptor | Description | Hypothetical Value for this compound |

| Hammett Constant (σp) | Electronic effect of the -O(CH₂)₃Cl substituent at the para position. | -0.25 |

| Steric Parameter (Es) | Steric bulk of the substituent. | -0.90 |

| LogP | Lipophilicity of the molecule. | 2.8 |

| Dipole Moment | Measure of the molecule's overall polarity. | 3.5 D |

By developing robust QSRR models, chemists can more efficiently screen virtual libraries of compounds, prioritize synthetic targets, and accelerate the discovery of new molecules with desired properties. nih.gov

Conclusion and Future Research Directions

Summary of Key Synthetic and Transformative Utility

The primary synthesis of 4-(3-chloropropoxy)benzonitrile is a straightforward Williamson ether synthesis, reacting 4-cyanophenol with 1-bromo-3-chloropropane (B140262) in the presence of a base such as potassium carbonate. prepchem.com This method is efficient and utilizes readily available starting materials.

The transformative utility of this compound stems from the orthogonal reactivity of its two main functional groups: the chloropropyl chain and the nitrile group. The terminal chloro group on the propoxy chain is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This has been demonstrated through reactions with various nucleophiles to create a diverse set of derivatives.

The benzonitrile (B105546) group, on the other hand, offers a different set of synthetic transformations. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, a common bioisostere in medicinal chemistry. Furthermore, the aromatic ring itself can undergo electrophilic substitution, although the electron-withdrawing nature of the nitrile group directs incoming electrophiles to the meta position.

Unexplored Reactivity and Synthetic Opportunities

While the fundamental reactivity of this compound is established, numerous avenues for unexplored reactivity remain. The intramolecular cyclization of derivatives, where a nucleophile introduced at the end of the propoxy chain attacks the nitrile group, could lead to novel heterocyclic systems. The conditions for such a reaction would need to be carefully optimized to favor intramolecular over intermolecular reactions.

Furthermore, the development of novel catalytic systems for the functionalization of the C-H bonds on the aromatic ring could open up new possibilities for derivatization without relying on traditional electrophilic aromatic substitution, which is often limited by the deactivating effect of the nitrile group. The application of modern cross-coupling reactions to a brominated or iodinated version of the scaffold could also significantly expand its synthetic utility.

Emerging Trends in the Application of this compound Scaffolds

The unique structural features of this compound and its derivatives make them attractive candidates for various applications. In materials science, the rigid benzonitrile core combined with a flexible propoxy linker is a motif found in some liquid crystalline materials. By carefully designing the terminal group of the propoxy chain, it may be possible to create novel liquid crystals with tailored properties. Additionally, the nitrile group's high dipole moment can be exploited in the design of polymers with specific dielectric properties.

In the realm of medicinal chemistry, the benzonitrile moiety is a known pharmacophore present in numerous approved drugs. The ability to easily introduce diverse functionality via the chloropropoxy chain makes this compound a valuable scaffold for the construction of compound libraries for drug discovery. The synthesis of derivatives as potential enzyme inhibitors or receptor ligands is a promising area of research.

Prospects for Sustainable Synthesis and Advanced Functional Materials

The future of chemical synthesis is intrinsically linked to the principles of green chemistry. For this compound, this includes the development of more sustainable synthetic routes. The use of phase-transfer catalysis (PTC) could enhance the efficiency of the initial etherification reaction, potentially allowing for milder reaction conditions and reduced solvent usage. crdeepjournal.orgresearchgate.netptfarm.plprinceton.edu Biocatalysis also presents an exciting opportunity for the enantioselective functionalization of the molecule, leading to chiral building blocks for pharmaceuticals and other advanced materials. nih.gov

Looking ahead, the incorporation of this compound scaffolds into advanced functional materials holds considerable promise. The development of photoresponsive materials by incorporating photo-switchable moieties at the terminus of the propoxy chain is one such avenue. Furthermore, the synthesis of polymeric materials derived from this scaffold could lead to new materials with unique thermal, mechanical, or optical properties. The photophysical properties of benzonitrile derivatives suggest potential applications in fluorescent probes and sensors. nih.gov

Q & A

Q. What are the optimal synthetic routes for 4-(3-Chloropropoxy)benzonitrile, considering yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution, where a hydroxyl or alkoxy group on the benzene ring is replaced by a 3-chloropropoxy moiety. Key steps include:

- Reagents : Use 4-hydroxybenzonitrile as the starting material, reacting with 1-bromo-3-chloropropane in the presence of a base (e.g., K₂CO₃) under reflux conditions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for isolating the product. Purity (>95%) can be confirmed via HPLC or GC-MS .

Table 1 : Representative Synthesis Conditions

| Starting Material | Reagent | Base | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 4-Hydroxybenzonitrile | 1-Bromo-3-chloropropane | K₂CO₃ | Acetone | 72 | 98 |

Q. How can spectroscopic techniques (e.g., FT-IR, NMR) characterize this compound?

- Methodological Answer :

- FT-IR : Identify the nitrile (C≡N) stretch at ~2220 cm⁻¹ and ether (C-O-C) vibrations at 1100–1250 cm⁻¹. The 3-chloropropoxy chain shows C-Cl stretches at 550–750 cm⁻¹ .

- NMR :

- ¹H NMR : Protons on the propoxy chain appear as triplets (δ 3.7–4.0 ppm for -OCH₂- and δ 2.1–2.5 ppm for -CH₂Cl). Aromatic protons resonate as doublets (δ 6.8–7.5 ppm) .

- ¹³C NMR : The nitrile carbon appears at ~115 ppm; chlorinated carbons resonate at 40–45 ppm .

Q. What are the key considerations for ensuring the stability of this compound in experimental settings?

- Methodological Answer :

- Storage : Keep under inert gas (N₂/Ar) at 4°C to prevent hydrolysis of the nitrile or ether groups.

- Stability Assays : Monitor degradation via TGA (thermal stability up to 150°C) and DSC (glass transition temperature analysis). Crystallographic studies (e.g., X-ray diffraction) reveal intermolecular C-H⋯O interactions that enhance solid-state stability .

Advanced Research Questions

Q. How can computational methods like DFT and NBO analysis elucidate the electronic structure of this compound?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-311++G(d,p) to optimize geometry and calculate frontier orbitals. The HOMO-LUMO gap (~4.5 eV) indicates moderate reactivity, with electron density localized on the nitrile and ether groups .

- NBO Analysis : Quantify hyperconjugation (e.g., lone pair donation from oxygen to σ* orbitals of adjacent C-Cl bonds). Fukui functions identify nucleophilic sites (e.g., nitrile carbon) for substitution reactions .

Q. What methodologies assess the drug-likeness and target binding affinity of this compound derivatives?

- Methodological Answer :

- Drug-Likeness : Use Lipinski’s Rule of Five (molecular weight <500, logP <5) and ADMET predictions (e.g., SwissADME). The compound’s logP (~2.8) and polar surface area (~50 Ų) suggest moderate bioavailability .

- Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with targets (e.g., kinases). Docking scores (ΔG < -7 kcal/mol) indicate strong binding affinity to hydrophobic pockets .

Q. How do steric and electronic factors influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Steric Effects : The bulky 3-chloropropoxy group reduces accessibility to the nitrile carbon, slowing SN2 reactions.

- Electronic Effects : Electron-withdrawing nitrile and chlorine atoms activate the aromatic ring for electrophilic substitution. ELF/LOL maps reveal charge depletion at the nitrile site, favoring nucleophilic attack .

Q. What advanced crystallographic techniques determine the molecular packing of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Resolve crystal lattice parameters (e.g., monoclinic system, space group P2₁/c). Intermolecular C-H⋯O interactions (2.8–3.2 Å) stabilize the structure, as observed in related methoxybenzonitrile derivatives .

Q. How can contradictions between computational and empirical spectral data be resolved?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.